9-(4-fluorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride
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Overview
Description
9-(4-fluorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride is a chemical compound with potential applications in the field of scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of 9-(4-fluorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride involves the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. It also inhibits the activity of JAK2, which is involved in the regulation of immune response and inflammation. These inhibitory effects make this compound a potential candidate for the development of new drugs for the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and reduce the expression of certain oncogenes. It also has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. These effects make it a potential candidate for the development of new drugs for the treatment of cancer and inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 9-(4-fluorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride in lab experiments include its high purity, stability, and specificity. It can be easily synthesized in large quantities and is readily available for research purposes. However, its limitations include its low solubility in water, which can make it difficult to use in certain experiments. It also has limited bioavailability, which can affect its efficacy in vivo.
Future Directions
There are several future directions for the research on 9-(4-fluorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride. These include:
1. Further investigation of its mechanism of action and identification of its molecular targets.
2. Development of new derivatives with improved solubility and bioavailability.
3. Evaluation of its efficacy in animal models of cancer and inflammatory diseases.
4. Investigation of its potential as a diagnostic tool for certain diseases.
5. Development of new drug delivery systems to improve its efficacy and reduce its toxicity.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in the field of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs for the treatment of various diseases.
Scientific Research Applications
9-(4-fluorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride has potential applications in the field of scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. It has been used in various studies to investigate the role of certain enzymes and signaling pathways in the development of diseases such as cancer and neurodegenerative disorders.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3.ClH/c17-13-7-5-12(6-8-13)11-20-15-4-2-1-3-14(15)19-10-9-18-16(19)20;/h1-8H,9-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNJPTQGUZZJQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3N(C2=N1)CC4=CC=C(C=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26658790 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.